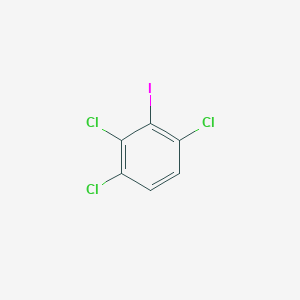1,2,4-Trichloro-3-iodobenzene
CAS No.: 38411-20-0
Cat. No.: VC4852077
Molecular Formula: C6H2Cl3I
Molecular Weight: 307.34
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38411-20-0 |
|---|---|
| Molecular Formula | C6H2Cl3I |
| Molecular Weight | 307.34 |
| IUPAC Name | 1,2,4-trichloro-3-iodobenzene |
| Standard InChI | InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
| Standard InChI Key | OQMMMNSQFMXSBX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1Cl)Cl)I)Cl |
Introduction
Chemical Identification and Structural Properties
Basic Identification
1,2,4-Trichloro-3-iodobenzene is a benzene derivative substituted with three chlorine atoms and one iodine atom at the 1, 2, 4, and 3 positions, respectively . Its molecular formula is C₆H₂Cl₃I, with a molar mass of 307.34 g/mol . The compound is cataloged under multiple identifiers, including HG-4762 (Combi-Blocks) and CAS 38411-20-0 . Synonyms include 2,3,6-Trichloroiodobenzene and 1,2,4-Trichloro-3-iodo-benzene .
Structural Analysis
The spatial arrangement of halogens on the benzene ring confers unique reactivity. The iodine atom at position 3 enhances electrophilic substitution potential, while chlorine atoms at positions 1, 2, and 4 stabilize the aromatic system through electron-withdrawing effects. This configuration is critical for its role in Suzuki-Miyaura cross-coupling reactions, where it acts as a key precursor for PCB synthesis .
Physicochemical Characteristics
Physical Properties
The compound exhibits a density of 2.085 ± 0.06 g/cm³ (predicted) and melts at 78–80°C . Its boiling point is estimated at 299.5 ± 35.0°C, though experimental validation is limited . These properties make it a stable solid at room temperature, suitable for storage under standard laboratory conditions .
Table 1: Physicochemical Properties of 1,2,4-Trichloro-3-iodobenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂Cl₃I | |
| Molar Mass (g/mol) | 307.34 | |
| Density (g/cm³) | 2.085 ± 0.06 | |
| Melting Point (°C) | 78–80 | |
| Boiling Point (°C) | 299.5 ± 35.0 | |
| Storage Conditions | Room temperature, dry, dark |
Synthesis and Industrial Applications
Synthetic Pathways
1,2,4-Trichloro-3-iodobenzene is synthesized via halogenation reactions, though specific protocols are proprietary. Its primary application lies in the Suzuki-Miyaura cross-coupling with boronic acids to produce PCB congeners. For example, reaction with 2,5-dichlorobenzeneboronic acid yields PCB 95 (2,2′,3,5′,6-pentachlorobiphenyl), a neurotoxic PCB studied for its atropselective metabolism .
Equation 1: Suzuki coupling synthesis of PCB 95 .
| Supplier | Location | Price (USD/g) | Minimum Order |
|---|---|---|---|
| Combi-Blocks, Inc. | USA | 1.9–2.9 | 100 g |
| Amadis Chemical Co. | China | 0.0–0.0 | 10 metric tons |
| Chemlyte Solutions | China | 1.9–2.9 | 100 g |
Research and Metabolic Studies
Role in PCB Metabolism Research
1,2,4-Trichloro-3-iodobenzene-derived PCBs, such as PCB 95, are metabolized by cytochrome P450 enzymes (e.g., CYP2A6) into hydroxylated metabolites (OH-PCBs) . Studies in Cyp2abfgs-null and CYP2A6-humanized mice reveal genotype-dependent differences in metabolite profiles, with female mice showing lower OH-PCB95 levels in hepatic-null models .
Analytical Detection
Gas chromatography–tandem mass spectrometry (GC–MS/MS) and liquid chromatography–high-resolution mass spectrometry (LC–HRMS) have identified 15 polar metabolites of PCB 95, including sulfated and methoxylated derivatives . These metabolites exhibit neurotoxic potential, underscoring the environmental and health risks associated with PCB exposure .
Table 3: Key Metabolites of PCB 95 Detected in Mouse Studies
| Metabolite Class | Examples | Detection Method |
|---|---|---|
| Monohydroxylated | 4-OH-PCB95, 5-OH-PCB95 | GC–MS/MS |
| Dihydroxylated | 4,5-diOH-PCB95, Y1-95 | GC–MS/MS |
| Sulfated Conjugates | PCB95 sulfate, OH-PCB95 sulfate | LC–HRMS |
| Methoxylated | MeO–OH-PCB95 | LC–HRMS |
Environmental and Toxicological Implications
Persistence and Bioaccumulation
As a PCB precursor, 1,2,4-trichloro-3-iodobenzene indirectly contributes to environmental persistence. PCBs resist degradation, bioaccumulate in adipose tissue, and biomagnify through food chains . For instance, PCB 95 levels in mice adipose tissue exceed those in liver and brain by 3–5 fold .
Developmental Neurotoxicity
PCB 95 and its metabolites disrupt calcium homeostasis and protein kinase C (PKC) signaling, mechanisms linked to neurodevelopmental disorders . Atropselective enrichment of aS-PCB 95 in murine models suggests stereochemical influences on toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume